DL-Menthone-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Menthone-d8, also known as (±)-Menthone-d8, is a deuterated labeled compound of Fructose-glutamic acid. It is primarily used in scientific research as a stable isotope for various applications. The compound has a molecular formula of C10H10D8O and a molecular weight of 162.30 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DL-Menthone-d8 is synthesized through the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure of Fructose-glutamic acid. This process involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized using various analytical techniques to confirm its isotopic labeling and chemical structure .
Analyse Chemischer Reaktionen
Types of Reactions
DL-Menthone-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
DL-Menthone-d8 is widely used in scientific research for various applications, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Employed in metabolic studies to understand the pharmacokinetic and metabolic profiles of drugs.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications
Wirkmechanismus
The mechanism of action of DL-Menthone-d8 involves its incorporation into drug molecules as a stable isotope. This incorporation can affect the pharmacokinetic and metabolic profiles of the drugs, leading to improved stability and reduced metabolic degradation. The molecular targets and pathways involved depend on the specific drug molecules into which this compound is incorporated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Menthone: A naturally occurring compound with similar chemical structure but without deuterium labeling.
Menthol: Another related compound with similar applications in pharmaceuticals and industry.
Uniqueness
DL-Menthone-d8 is unique due to its deuterium labeling, which provides distinct advantages in scientific research and drug development. The incorporation of deuterium can lead to improved stability and reduced metabolic degradation of drug molecules, making this compound a valuable tool in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H18O |
---|---|
Molekulargewicht |
162.30 g/mol |
IUPAC-Name |
(3R,6S)-2,2-dideuterio-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1/i1D3,2D3,6D2 |
InChI-Schlüssel |
NFLGAXVYCFJBMK-KCRPTXFPSA-N |
Isomerische SMILES |
[2H]C1([C@@H](CC[C@H](C1=O)C(C([2H])([2H])[2H])C([2H])([2H])[2H])C)[2H] |
Kanonische SMILES |
CC1CCC(C(=O)C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.